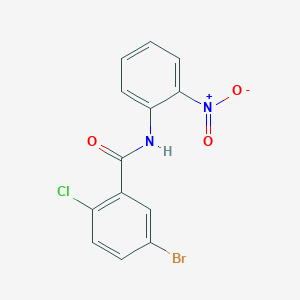
methyl N-(4-tert-butylbenzoyl)leucinate
説明
Methyl N-(4-tert-butylbenzoyl)leucinate, also known as MBBL, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MBBL is a derivative of the naturally occurring amino acid leucine and is synthesized through a complex chemical process. In
科学的研究の応用
Methyl N-(4-tert-butylbenzoyl)leucinate has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species (ROS) that can kill cancer cells. This compound has been found to be an effective photosensitizer in PDT due to its ability to generate singlet oxygen upon irradiation with light.
作用機序
The mechanism of action of methyl N-(4-tert-butylbenzoyl)leucinate involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to cellular components such as proteins, lipids, and DNA. In PDT, singlet oxygen is used to kill cancer cells by causing oxidative damage to cellular components.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is well-tolerated by cells in vitro. In vivo studies have shown that this compound can accumulate in cancer cells, making it a promising candidate for use in PDT. This compound has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of methyl N-(4-tert-butylbenzoyl)leucinate is its potential as a photosensitizer in PDT. This compound has been found to be effective in killing cancer cells in vitro and in vivo, making it a promising candidate for further research. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and the use of specialized equipment. In addition, the use of this compound in PDT requires the use of specialized equipment for light irradiation.
将来の方向性
There are several future directions for research on methyl N-(4-tert-butylbenzoyl)leucinate. One area of research is the optimization of the synthesis method for this compound to improve yield and purity. Another area of research is the development of new methods for the delivery of this compound to cancer cells, such as the use of nanoparticles. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as oxidative stress-related diseases.
特性
IUPAC Name |
methyl 2-[(4-tert-butylbenzoyl)amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-12(2)11-15(17(21)22-6)19-16(20)13-7-9-14(10-8-13)18(3,4)5/h7-10,12,15H,11H2,1-6H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKZSUUJJCBIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



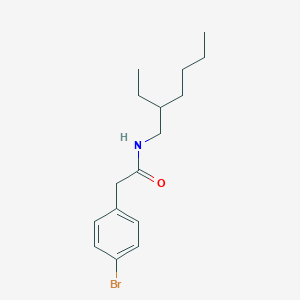
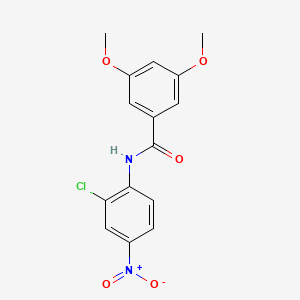

![4-{[2-(4-ethylphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B3980925.png)
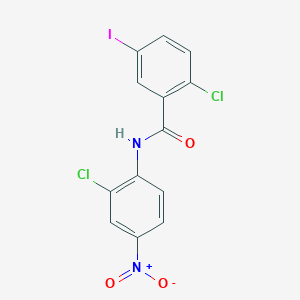
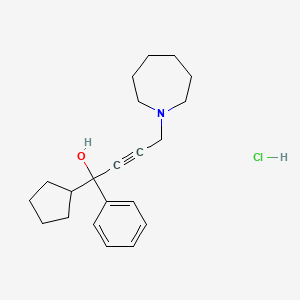
![4-fluoro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3980938.png)
![4-({[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}amino)-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3980952.png)

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3980983.png)
![3-[(4-{[(aminocarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B3980988.png)
![N-ethyl-N'-isopropyl-6-({6-[2-(4-methylphenoxy)ethoxy]-3-pyridazinyl}oxy)-1,3,5-triazine-2,4-diamine](/img/structure/B3980992.png)
![1-(3,3-diphenylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3980996.png)
